N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine
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Overview
Description
N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine is a complex organic compound featuring a thiophene ring substituted with bromine atoms and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine typically involves the following steps:
Synthesis of 2,5-dibromothiophene: This can be achieved by brominating thiophene using N-bromosuccinimide (NBS) in a suitable solvent like DMF under nitrogen atmosphere.
Formation of (2,5-dibromothiophen-3-yl)methanol: The 2,5-dibromothiophene is then reacted with a suitable alcohol under controlled conditions.
Alkylation with ethane-1,2-diamine: The (2,5-dibromothiophen-3-yl)methanol is further reacted with ethane-1,2-diamine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of the compound.
(2,5-Dibromothiophen-3-yl)methanol: An intermediate in the synthetic route.
Uniqueness
N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both thiophene and ethane-1,2-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
810672-03-8 |
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Molecular Formula |
C10H16Br2N2S |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
N'-[(2,5-dibromothiophen-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H16Br2N2S/c1-13(2)4-5-14(3)7-8-6-9(11)15-10(8)12/h6H,4-5,7H2,1-3H3 |
InChI Key |
ARURMNXUTATFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC1=C(SC(=C1)Br)Br |
Origin of Product |
United States |
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